(1r,3r,5r,7r)-Tetramethyl 2,6-dioxoadamantane-1,3,5,7-tetracarboxylate
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Overview
Description
(1r,3r,5r,7r)-Tetramethyl 2,6-dioxoadamantane-1,3,5,7-tetracarboxylate is a complex organic compound characterized by its adamantane core structure. Adamantane derivatives are known for their unique three-dimensional framework, which imparts significant stability and rigidity to the molecule. This compound is particularly notable for its four ester groups and two ketone functionalities, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r,5r,7r)-Tetramethyl 2,6-dioxoadamantane-1,3,5,7-tetracarboxylate typically involves multi-step organic reactions. One common method starts with the adamantane core, which undergoes selective oxidation to introduce the ketone functionalities. Subsequent esterification reactions with appropriate alcohols yield the final tetracarboxylate product. The reaction conditions often require the use of strong oxidizing agents, such as potassium permanganate or chromium trioxide, and acidic or basic catalysts to facilitate esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(1r,3r,5r,7r)-Tetramethyl 2,6-dioxoadamantane-1,3,5,7-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The ketone groups can be further oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The ketone functionalities can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted adamantane derivatives.
Scientific Research Applications
(1r,3r,5r,7r)-Tetramethyl 2,6-dioxoadamantane-1,3,5,7-tetracarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: Investigated for its potential as a molecular scaffold in drug design, particularly for targeting specific enzymes or receptors.
Medicine: Explored for its antiviral and anticancer properties, leveraging the stability and rigidity of the adamantane core.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its robust chemical structure.
Mechanism of Action
The mechanism by which (1r,3r,5r,7r)-Tetramethyl 2,6-dioxoadamantane-1,3,5,7-tetracarboxylate exerts its effects is largely dependent on its interaction with molecular targets. The adamantane core provides a rigid framework that can fit into specific binding sites on enzymes or receptors, potentially inhibiting their activity. The ester and ketone groups can also participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent hydrocarbon structure, known for its stability and use in antiviral drugs like amantadine.
1,3,5,7-Tetramethyladamantane: A derivative with methyl groups instead of ester functionalities, used in organic synthesis.
2,6-Dioxoadamantane: A simpler compound with only ketone functionalities, used as an intermediate in various chemical reactions.
Uniqueness
(1r,3r,5r,7r)-Tetramethyl 2,6-dioxoadamantane-1,3,5,7-tetracarboxylate stands out due to its combination of ester and ketone groups, which provide multiple reactive sites for chemical modifications. This versatility makes it a valuable intermediate in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
tetramethyl 2,6-dioxoadamantane-1,3,5,7-tetracarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O10/c1-25-11(21)15-5-16(12(22)26-2)7-18(9(15)19,14(24)28-4)8-17(6-15,10(16)20)13(23)27-3/h5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHBDEBAVNPAJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3(CC(C1=O)(CC(C2)(C3=O)C(=O)OC)C(=O)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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